molecular formula C8H3BrF3IO B2684537 4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone CAS No. 1935411-18-9

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B2684537
CAS No.: 1935411-18-9
M. Wt: 378.915
InChI Key: MCTKMLKQQWVWRD-UHFFFAOYSA-N
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Description

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrF3IO It is known for its unique structure, which includes bromine, iodine, and trifluoromethyl groups attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 2,2,2-trifluoroacetophenone followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized acetophenones .

Scientific Research Applications

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of bromine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms.

Comparison with Similar Compounds

  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 4’-Chloro-2,2,2-trifluoroacetophenone
  • 2,2,2-Trifluoroacetophenone

Comparison: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The combination of these halogens with the trifluoromethyl group enhances its potential for diverse chemical transformations and applications .

Properties

IUPAC Name

1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTKMLKQQWVWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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